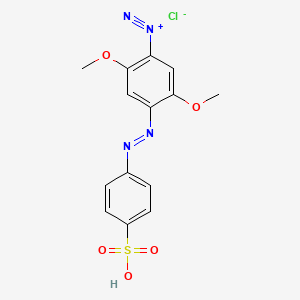
Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride is a diazonium salt with the molecular formula C14H13ClN4O5S. This compound is known for its vibrant color and is often used in dyeing processes. It is characterized by the presence of a diazonium group (-N2+) attached to a benzene ring, which is further substituted with methoxy groups and a sulfonated phenylazo group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride typically involves the diazotization of 2,5-dimethoxyaniline followed by coupling with 4-aminobenzenesulfonic acid. The reaction conditions often require an acidic medium, such as hydrochloric acid, to facilitate the formation of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature and pH levels to maintain the stability of the diazonium salt. The final product is usually isolated by crystallization or precipitation methods.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium nitrite.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Azo dyes with various color properties.
Reduction Reactions: 2,5-dimethoxyaniline derivatives.
Applications De Recherche Scientifique
Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in labeling and staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of azo dyes for textiles, food coloring, and cosmetics.
Mécanisme D'action
The compound exerts its effects primarily through the formation of azo bonds during coupling reactions. The diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form stable azo linkages. These reactions are facilitated by the electron-donating methoxy groups, which enhance the reactivity of the diazonium group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium chloride: Lacks the methoxy and sulfonated phenylazo groups, making it less reactive in coupling reactions.
2,5-Dimethoxybenzenediazonium chloride: Similar structure but without the sulfonated phenylazo group, resulting in different dyeing properties.
4-Sulfophenylazobenzenediazonium chloride: Contains the sulfonated phenylazo group but lacks the methoxy groups, affecting its reactivity and stability.
Uniqueness
Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride is unique due to the combination of methoxy and sulfonated phenylazo groups, which enhance its reactivity and stability in various chemical reactions. This makes it particularly valuable in the synthesis of azo dyes with specific color properties and applications.
Propriétés
Numéro CAS |
67875-33-6 |
|---|---|
Formule moléculaire |
C14H13ClN4O5S |
Poids moléculaire |
384.8 g/mol |
Nom IUPAC |
2,5-dimethoxy-4-[(4-sulfophenyl)diazenyl]benzenediazonium;chloride |
InChI |
InChI=1S/C14H12N4O5S.ClH/c1-22-13-8-12(14(23-2)7-11(13)16-15)18-17-9-3-5-10(6-4-9)24(19,20)21;/h3-8H,1-2H3;1H |
Clé InChI |
SZIPUYPJOVNVAC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]-](/img/structure/B13784428.png)

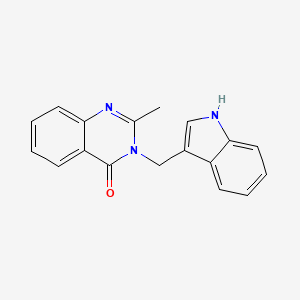
![3-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13784448.png)
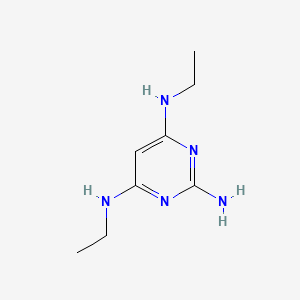

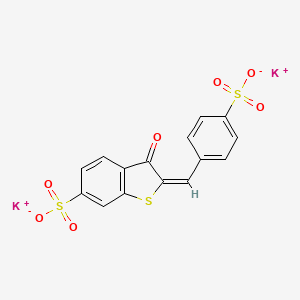

![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13784485.png)
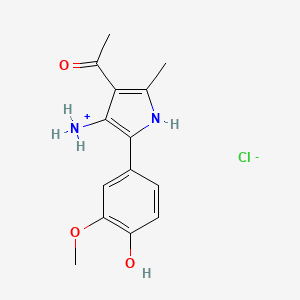
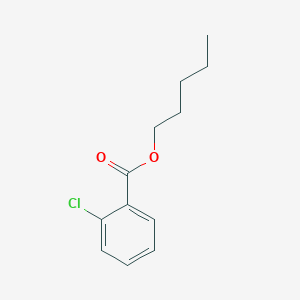
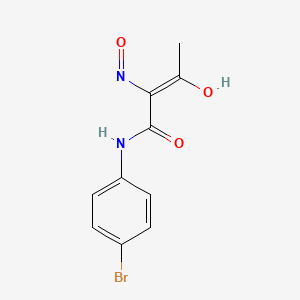

![5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine](/img/structure/B13784523.png)
